

Decoding the Certificate of Analysis for (R)-Metoprolol-d7: A Technical Guide

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Compound of Interest

Compound Name: (R)-Metoprolol-d7

Cat. No.: B020707

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For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated internal standard like **(R)-Metoprolol-d7** is a critical document that guarantees its identity, purity, and isotopic enrichment. This guide provides an in-depth explanation of the key components of a typical CoA for **(R)-Metoprolol-d7**, enabling researchers to confidently utilize this material in their studies. **(R)-Metoprolol-d7** is a stable isotope-labeled version of (R)-Metoprolol, a selective β_1 receptor blocker, and is commonly used as an internal standard in quantitative bioanalytical studies by mass spectrometry.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound Information

This section provides fundamental details about the compound.

Parameter	Typical Specification
Compound Name	(R)-Metoprolol-d7
CAS Number	1292907-84-6
Molecular Formula	C ₁₅ H ₁₈ D ₇ NO ₃
Molecular Weight	274.41 g/mol
Appearance	White solid[4][5]
Lot Number	Example: GR-9-165[4][5]
Storage Conditions	Store at -18°C in a dry place away from direct sunlight.[4]

Quantitative Data Summary

The following tables summarize the critical quantitative data found on a CoA for **(R)-Metoprolol-d7**, ensuring its suitability for use as an internal standard.

Table 2.1: Purity and Impurity Profile

Test	Method	Result
Chemical Purity	HPLC	99.6%[4]
Isotopic Purity (Atom % D)	Mass Spectrometry	99.5%[4]
Residual Solvents	GC-HS	Complies with ICH Q3C limits
Water Content	Karl Fischer Titration	< 0.5%

Table 2.2: Identity Confirmation

Test	Method	Result
¹ H NMR Spectroscopy	NMR	Conforms to structure[4]
Mass Spectrometry	ESI-MS	Conforms to expected mass[4]

Detailed Experimental Protocols

This section outlines the methodologies used to generate the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of **(R)-Metoprolol-d7** is determined by HPLC, which separates the main compound from any non-labeled or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., Agilent Eclipse XBD-C18, 5 μ m, 150 mm \times 4.6 mm I.D.) is commonly used for metoprolol and related substances.[\[6\]](#)
- Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate buffer) is typical.[\[6\]](#)[\[7\]](#)[\[8\]](#) For example, a mobile phase could be a mixture of acetonitrile and 10 mM KH_2PO_4 buffer (pH adjusted to 2.75 with orthophosphoric acid) in a 70:30 v/v ratio.[\[6\]](#)
- Flow Rate: A typical flow rate is 1.0 mL/min.[\[7\]](#)[\[9\]](#)
- Detection: UV detection at a wavelength where metoprolol has significant absorbance, such as 225 nm or 280 nm.[\[6\]](#)[\[9\]](#)
- Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass spectrometry is a crucial technique for confirming the molecular weight and determining the isotopic enrichment of **(R)-Metoprolol-d7**.[\[10\]](#)[\[11\]](#)

- Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is often employed.[\[10\]](#)[\[11\]](#)
- Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. For **(R)-Metoprolol-d7**, the protonated molecule

$[M+H]^+$ would be observed.

- Identity Confirmation: The observed m/z is compared to the theoretical m/z for the deuterated compound. For instance, a peak at $m/z = 483.36$ for the free base $[M+H]^+$ has been reported for a related deuterated metoprolol impurity.^[4] For **(R)-Metoprolol-d7**, the expected m/z for the protonated molecule would be approximately 275.2.^[12]
- Isotopic Purity Calculation: The isotopic purity is determined by analyzing the relative abundances of the different isotopologue peaks (D_0 to D_n).^{[10][11]} The percentage of the desired deuterated species (d_7) is calculated relative to the sum of all isotopic species.

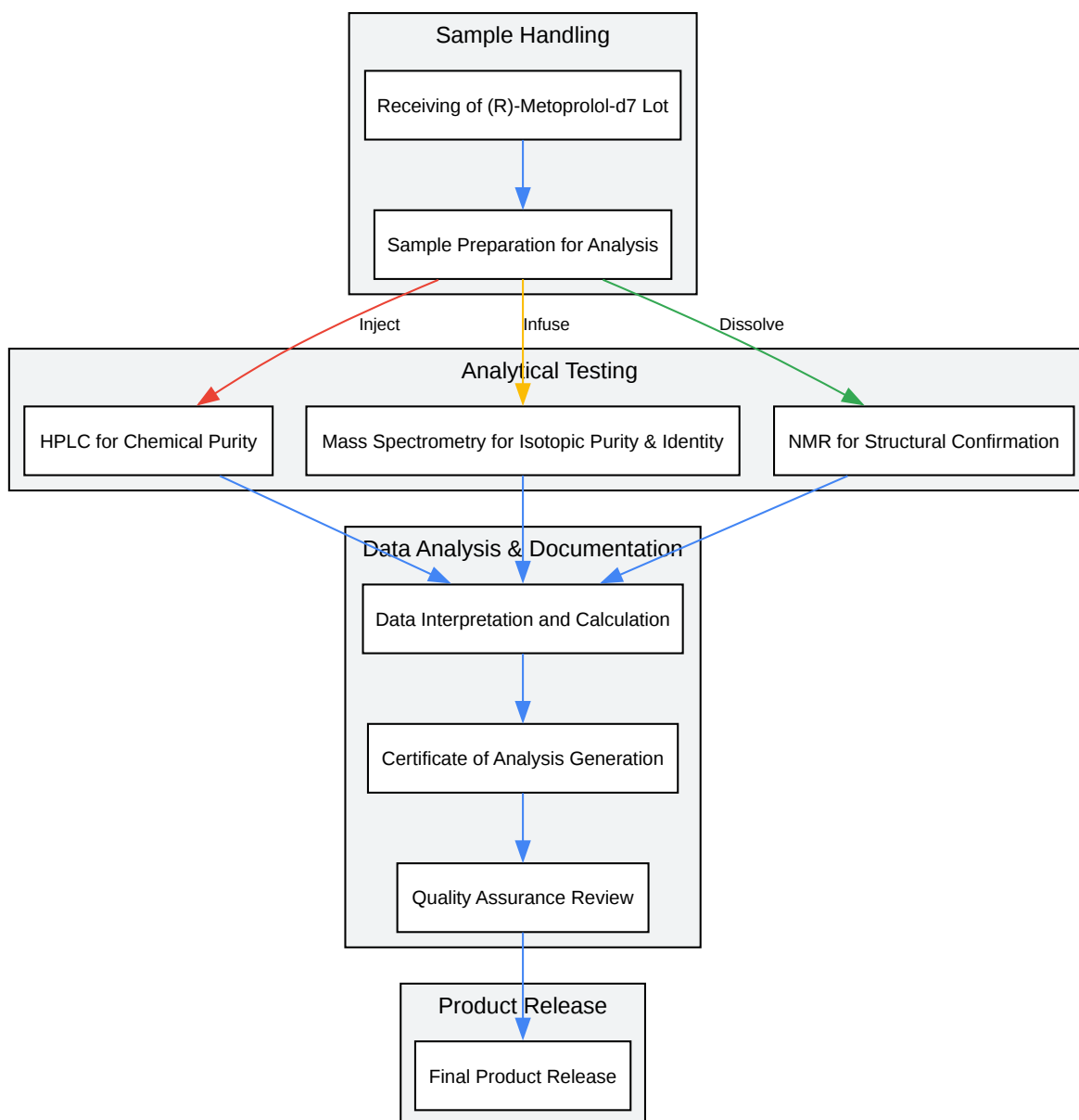
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of **(R)-Metoprolol-d7** and to provide an estimate of the degree of deuteration.^{[13][14]}

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz).^{[4][15]}
- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d_6 or CDCl_3 .^{[4][15]}
- Analysis: The ^1H NMR spectrum of **(R)-Metoprolol-d7** will show a significant reduction or absence of signals corresponding to the positions where deuterium has been incorporated. The remaining proton signals are integrated and compared to the expected pattern for the non-deuterated compound to confirm the structural integrity. The degree of deuteration can be estimated by comparing the integrals of the residual proton signals at the deuterated positions to the integrals of protons at non-deuterated positions.^[14]

Mandatory Visualizations

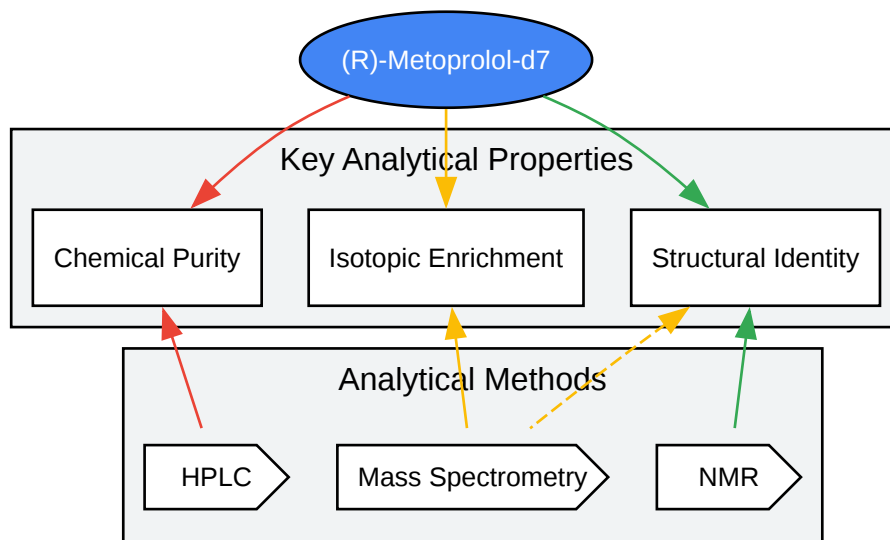
Diagram 1: Certificate of Analysis Workflow



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Caption: Workflow for the generation of a Certificate of Analysis.

Diagram 2: Analytical Techniques for (R)-Metoprolol-d7 Characterization



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Caption: Relationship between analytical properties and methods.

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